6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
Overview
Description
6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound . It is used as a pharmaceutical intermediate for laboratory research and development .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes this compound, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular formula of this compound is C7H6ClN3 . The InChI code is 1S/C7H6ClN3/c1-11-6-2-7(8)9-3-5(6)4-10-11/h2-4H,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are as follows: It is a solid . The molecular weight is 153.57 .Scientific Research Applications
Structural and Optical Properties
Research on pyridine derivatives, including compounds structurally similar to 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, reveals their potential in various scientific applications. For instance, the structural, optical, and diode characteristics of two pyrazolo[4,3-b]pyridine derivatives were studied, demonstrating their monoclinic polycrystalline nature and potential for use in heterojunctions and as photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Crystal Structure and Computational Analysis
The crystal structure and computational study of pyrazole derivatives, closely related to this compound, were investigated. These studies aid in understanding the molecular structure, offering insights into the compound's stability and potential applications in various scientific fields (Shen, Huang, Diao, & Lei, 2012).
Synthesis and Device Characterization
Synthesis and devices characterization of similar pyrazolo[4,3-b] pyridine derivatives have been conducted. These studies involve thermal analysis and deposition techniques, providing valuable data for their application in electronic devices (El-Menyawy, Zedan, & Nawar, 2019).
Hydrogen-Bonded Assembly
Investigations into the hydrogen-bonded assembly of closely related pyrazolo[3,4-b]pyridine derivatives demonstrate their diverse crystal structures, which is crucial for understanding their chemical and physical properties. This knowledge is essential for their potential application in materials science and molecular engineering (Quiroga, Díaz, Cobo, & Glidewell, 2012).
Corrosion Inhibition
Pyrazolopyridine derivatives have been synthesized and tested as corrosion inhibitors for mild steel, showcasing their potential application in materials protection and engineering (Dandia, Gupta, Singh, & Quraishi, 2013).
Biomedical Applications
Pyrazolo[3,4-b]pyridines, a group to which this compound belongs, have diverse biomedical applications. Their synthesis and various substituents have been extensively studied, highlighting their significance in pharmaceutical research (Donaire-Arias et al., 2022).
Synthesis of Novel Derivatives
The synthesis of new derivatives of similar pyrazolo[3,4-b]pyridin-3-ol compounds provides insight into their chemical properties and potential applications in various scientific fields (Wu, Tang, Huang, & Shen, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[3,4-b]pyridine family have shown interest due to their close similarity with the purine bases adenine and guanine . This suggests that 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine may interact with enzymes or receptors that also interact with these purine bases.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to significant inhibitory activity .
Result of Action
Compounds with similar structures have shown significant inhibitory activity , suggesting that this compound may also have inhibitory effects on its targets.
Properties
IUPAC Name |
6-chloro-3-methyl-2H-pyrazolo[4,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-5-3-9-7(8)2-6(5)11-10-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPLCWVKASZURS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NC(=CC2=NN1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743933 | |
Record name | 6-Chloro-3-methyl-2H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092062-74-2 | |
Record name | 6-Chloro-3-methyl-2H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.